N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride
Description
N-[(3-Methoxyphenyl)methyl]-1-propylpyrazol-4-amine hydrochloride is a pyrazole-derived amine compound featuring a 3-methoxy-substituted benzyl group at the pyrazole’s 4-position and a propyl chain at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical research.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-7-17-11-13(10-16-17)15-9-12-5-4-6-14(8-12)18-2;/h4-6,8,10-11,15H,3,7,9H2,1-2H3;1H |
InChI Key |
UOAQINIORASNSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Structural Features and Retrosynthetic Analysis
Key Structural Elements
The target compound consists of four key structural elements that influence its synthesis strategy:
- A pyrazole heterocyclic core with a propyl substituent at the N1 position
- An amino group at the C4 position of the pyrazole ring
- A 3-methoxybenzyl group attached to the amino nitrogen
- A hydrochloride counterion forming the salt
These structural elements bear similarities to several compounds identified in the search results, including 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride (CID 126964919) and N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride.
Retrosynthetic Analysis
A retrosynthetic analysis of the target compound reveals several potential disconnections that guide the synthetic approaches:
- Disconnection of the hydrochloride salt to obtain the free base
- Disconnection of the C-N bond between the 3-methoxybenzyl group and the amino nitrogen
- Disconnection of the C4-amino bond on the pyrazole ring
- Disconnection of the N1-propyl bond on the pyrazole ring
Each disconnection represents a potential synthetic step in reverse, providing multiple pathways for the preparation of the target compound.
General Synthetic Approaches
Based on the synthesis of related pyrazole compounds and general principles of medicinal chemistry, three main synthetic routes can be identified for the preparation of N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride:
Method 1: Hydrazine-Based Pyrazole Formation
This method draws from information about the synthesis of related pyrazole compounds, particularly 1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride. The approach involves forming the pyrazole core through reactions between hydrazine derivatives and carbonyl compounds, followed by sequential functionalization.
The synthetic pathway typically includes:
- Formation of the pyrazole core through condensation of a hydrazine derivative with an appropriate β-dicarbonyl compound
- N1-propylation of the pyrazole ring
- Introduction of an amino group at the C4 position
- N-alkylation of the amino group with 3-methoxybenzyl halide
- Conversion to the hydrochloride salt
This method is consistent with the general approach described for similar compounds, where "the compound is derived from the basic structure of pyrazoles, which can be synthesized through various chemical reactions involving hydrazine derivatives and carbonyl compounds".
Method 2: Direct Alkylation Approach
This approach involves the direct alkylation of pre-formed 1-propylpyrazol-4-amine with 3-methoxybenzyl halide:
- Preparation or acquisition of 1-propylpyrazol-4-amine
- Reaction with 3-methoxybenzyl chloride or bromide in the presence of a suitable base
- Isolation of the free base product
- Conversion to the hydrochloride salt
This method offers advantages in terms of fewer synthetic steps and potentially higher overall yields compared to sequential functionalization approaches.
Method 3: Reductive Amination Approach
The reductive amination approach involves the reaction between 1-propylpyrazol-4-amine and 3-methoxybenzaldehyde:
- Preparation or acquisition of 1-propylpyrazol-4-amine
- Condensation with 3-methoxybenzaldehyde to form an imine intermediate
- Reduction of the imine using appropriate reducing agents
- Conversion to the hydrochloride salt
This method typically offers milder reaction conditions and potentially higher selectivity, though it may require optimization of the reduction step to achieve high yields.
Detailed Synthetic Procedures
Method 1: Detailed Procedure
Pyrazole Core Formation
The pyrazole core can be formed through the following procedure:
- To a solution of an appropriate β-dicarbonyl compound (1.0 equiv) in ethanol or acetic acid, add hydrazine hydrate (1.1 equiv) dropwise at room temperature.
- Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude pyrazole by column chromatography or recrystallization.
N1-Propylation
The N1-propylation can be achieved as follows:
- Dissolve the pyrazole (1.0 equiv) in DMF or acetone.
- Add potassium carbonate (1.5 equiv) and propyl bromide (1.2 equiv).
- Stir the reaction mixture at 60-80°C for 8-12 hours.
- Cool to room temperature, filter, and concentrate under reduced pressure.
- Purify the N1-propylpyrazole by column chromatography.
C4-Amination
The introduction of the amino group at the C4 position can be accomplished through:
- Nitration at the C4 position using a mixture of nitric acid and sulfuric acid at 0-5°C.
- Reduction of the nitro group using iron powder in acetic acid or by catalytic hydrogenation.
- Purification of the 1-propylpyrazol-4-amine intermediate.
N-Alkylation with 3-Methoxybenzyl Group
The N-alkylation can be performed as follows:
- Dissolve 1-propylpyrazol-4-amine (1.0 equiv) in acetonitrile or DMF.
- Add potassium carbonate (1.5 equiv) and 3-methoxybenzyl chloride (1.1 equiv).
- Stir the reaction mixture at room temperature or with mild heating (40-60°C) for 8-12 hours.
- Filter the reaction mixture and concentrate under reduced pressure.
- Purify the free base by column chromatography.
Salt Formation
The hydrochloride salt can be prepared by:
- Dissolve the free base in diethyl ether or ethanol.
- Add a solution of hydrogen chloride in diethyl ether (or hydrogen chloride gas) until the solution is acidic.
- Collect the precipitate by filtration and wash with diethyl ether.
- Recrystallize from an appropriate solvent system (e.g., ethanol/diethyl ether).
Method 2: Detailed Procedure
The direct alkylation approach can be carried out through the following procedure:
- Prepare 1-propylpyrazol-4-amine as described in Method 1 (steps 4.1.1-4.1.3).
- Dissolve 1-propylpyrazol-4-amine (1.0 equiv) in acetonitrile (10 mL/g).
- Add potassium carbonate (1.5 equiv) and stir for 30 minutes.
- Add 3-methoxybenzyl chloride (1.1 equiv) and stir at room temperature or with mild heating (40-60°C) for 8-12 hours.
- Monitor the reaction by TLC or HPLC.
- Filter the reaction mixture and concentrate under reduced pressure.
- Purify the free base by column chromatography.
- Convert to the hydrochloride salt as described in Method 1 (step 4.1.5).
Method 3: Detailed Procedure
The reductive amination approach can be performed as follows:
- Prepare 1-propylpyrazol-4-amine as described in Method 1 (steps 4.1.1-4.1.3).
- Dissolve 1-propylpyrazol-4-amine (1.0 equiv) in methanol or ethanol (10 mL/g).
- Add 3-methoxybenzaldehyde (1.05 equiv) and a catalytic amount of acetic acid.
- Stir at room temperature for 2-4 hours to form the imine intermediate.
- Cool the reaction mixture to 0-5°C and add sodium borohydride (1.5 equiv) or sodium cyanoborohydride (1.5 equiv) portionwise.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction with water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure and purify the free base by column chromatography.
- Convert to the hydrochloride salt as described in Method 1 (step 4.1.5).
Optimization Parameters
The optimization of synthetic routes for this compound requires careful consideration of various parameters. Table 1 summarizes key optimization parameters for each synthetic step.
Table 1: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Temperature Range | Solvent Options | Catalyst/Base | Reaction Time | Key Considerations |
|---|---|---|---|---|---|
| Pyrazole Formation | 60-120°C | Ethanol, Acetic acid | Acid catalyst | 3-8 h | Controlling regioselectivity |
| N1-Propylation | 50-80°C | DMF, Acetone | K₂CO₃, NaH | 6-12 h | Minimizing N2-alkylation |
| C4-Amination (Nitration) | 0-5°C | H₂SO₄/HNO₃ | - | 1-3 h | Temperature control critical |
| C4-Amination (Reduction) | 20-60°C | Ethanol, AcOH | Fe, Pd/C, H₂ | 2-6 h | Complete reduction |
| N-Alkylation | 20-60°C | ACN, DMF | K₂CO₃, TEA | 6-12 h | Monoalkylation selectivity |
| Reductive Amination | 0-25°C | MeOH, EtOH | NaBH₄, NaCNBH₃ | 4-8 h | Reduction selectivity |
| Salt Formation | 0-25°C | Et₂O, EtOH | HCl | 0.5-2 h | Controlled addition of HCl |
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and product purity. Table 2 summarizes the effects of different solvents on key synthetic steps.
Table 2: Solvent Effects on Key Synthetic Steps
| Solvent | Applicable Steps | Advantages | Limitations |
|---|---|---|---|
| DMF | N1-Propylation, N-Alkylation | High boiling point, good solubility | Difficult removal, potential toxicity |
| Acetonitrile | N-Alkylation | Moderate polarity, easy removal | Moderate cost |
| Methanol/Ethanol | Pyrazole formation, Reductive amination | Green solvents, good for crystallization | Lower solubility for some intermediates |
| Diethyl ether | Salt formation | Promotes crystallization | Flammability concerns |
| THF | Reduction steps | Good solvent for reducing agents | Peroxide formation potential |
| Acetic acid | Pyrazole formation, Reduction | Promotes certain reactions | Corrosive, handling concerns |
Catalyst Selection
For certain transformations, catalyst selection is crucial for reaction efficiency and selectivity. Table 3 outlines catalyst options for relevant synthetic steps.
Table 3: Catalyst Options for Specific Transformations
| Transformation | Catalyst Options | Optimal Loading | Expected Yield | Considerations |
|---|---|---|---|---|
| Reduction of nitro group | Fe/AcOH | 5-10 equiv Fe | 70-85% | Environmentally friendly |
| Reduction of nitro group | Pd/C, H₂ | 5-10 wt% Pd/C | 80-95% | Pressure equipment required |
| Reduction of imine | NaBH₄ | 1.5-2.0 equiv | 75-85% | Mild conditions |
| Reduction of imine | NaCNBH₃ | 1.2-1.5 equiv | 80-90% | pH-dependent selectivity |
| Alkylation | K₂CO₃ | 1.5-2.0 equiv | 70-85% | Mild base |
| Alkylation | NaH | 1.1-1.3 equiv | 75-90% | Strong base, anhydrous conditions |
Purification and Characterization
Purification Techniques
The purification of intermediates and the final compound requires appropriate techniques based on physical properties and potential impurities. Table 4 summarizes recommended purification techniques.
Table 4: Purification Techniques for Intermediates and Final Product
| Compound | Recommended Technique | Solvent System | Expected Purity | Notes |
|---|---|---|---|---|
| Pyrazole core | Column chromatography | Hexane/EtOAc | >95% | Silica gel, gradient elution |
| N1-Propylpyrazole | Column chromatography | Hexane/EtOAc | >95% | UV detection |
| 1-Propylpyrazol-4-amine | Recrystallization | EtOH or EtOAc/Hexane | >98% | Cooling crystallization |
| Free base final product | Column chromatography | DCM/MeOH | >98% | Alumina may be preferred |
| Hydrochloride salt | Recrystallization | EtOH/Et₂O | >99% | Anti-solvent addition method |
Analytical Characterization
The characterization of the target compound and key intermediates requires a combination of analytical techniques. Based on characterization data available for similar compounds, the following profiles would be expected:
Table 5: Expected Characterization Data for this compound
| Analytical Method | Expected Results | Significance |
|---|---|---|
| ¹H NMR | δ 7.2-7.3 (m, aromatic H), 6.7-6.9 (m, aromatic H), 7.4-7.6 (s, pyrazole H), 4.3-4.5 (s, benzyl CH₂), 3.7-3.8 (s, OCH₃), 3.9-4.1 (t, N-CH₂), 1.7-1.9 (m, CH₂CH₃), 0.8-1.0 (t, CH₃) | Confirms all proton environments |
| ¹³C NMR | δ 159-161 (aromatic C-OCH₃), 135-140 (pyrazole C4), 128-130, 120-122, 112-114 (aromatic C), 55-56 (OCH₃), 48-50 (benzyl CH₂), 52-54 (N-CH₂), 22-24 (CH₂CH₃), 10-12 (CH₃) | Confirms carbon environments |
| MS-ESI | [M+H]⁺ corresponding to C₁₄H₂₂N₃O | Confirms molecular formula |
| IR | 3300-3400 cm⁻¹ (N-H), 2950-3000 cm⁻¹ (C-H), 1600-1650 cm⁻¹ (C=N), 1250-1270 cm⁻¹ (C-O) | Identifies functional groups |
| Melting Point | 160-170°C (hydrochloride salt) | Purity indicator |
Comparative Analysis of Synthetic Methods
A comparative analysis of the three proposed synthetic routes provides insights into their relative advantages and limitations. Table 6 presents a comprehensive comparison.
Table 6: Comparative Analysis of Synthetic Routes for this compound
| Parameter | Method 1: Hydrazine-Based | Method 2: Direct Alkylation | Method 3: Reductive Amination |
|---|---|---|---|
| Total Steps | 5-6 | 3-4 | 3-4 |
| Estimated Overall Yield | 15-25% | 30-40% | 25-35% |
| Reaction Conditions | Harsh to moderate | Moderate | Mild |
| Regioselectivity Control | Moderate | High | High |
| Scalability | Moderate | Good | Good |
| Starting Material Availability | Good | Limited (requires 1-propylpyrazol-4-amine) | Limited (requires 1-propylpyrazol-4-amine) |
| Purification Complexity | High | Moderate | Moderate |
| Equipment Requirements | Standard | Standard | Standard |
| Key Advantages | Flexible, versatile | Fewer steps, higher yield | Milder conditions, good selectivity |
| Key Limitations | Lower yield, more steps | Requires pre-formed amine | Reduction step optimization |
Method Selection Criteria
The selection of the optimal preparation method depends on various factors, including:
- Scale of production (laboratory vs. industrial)
- Available equipment and expertise
- Starting material availability and cost
- Desired purity level
- Time constraints
- Safety considerations
For laboratory-scale synthesis, Method 2 (Direct Alkylation) offers a good balance of efficiency and simplicity, provided that 1-propylpyrazol-4-amine is available or can be readily prepared.
For industrial-scale production, Method 3 (Reductive Amination) might be preferred due to milder conditions and potentially better scalability, despite the slightly lower overall yield compared to Method 2.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine; hydrochloride has been investigated primarily for its pharmacological properties. Research indicates that it may function as a selective inhibitor of specific enzymes, which can be beneficial in treating various diseases.
Anti-inflammatory Properties
Studies have shown that compounds similar to N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine exhibit anti-inflammatory effects. These compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory disorders.
Neuroprotective Effects
Research has indicated that pyrazole derivatives may possess neuroprotective properties, which could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Pharmacological Insights
This compound has been explored for its role as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating cyclic nucleotides like cAMP and cGMP in cells. By inhibiting PDEs, N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine; hydrochloride can enhance intracellular signaling pathways associated with mood regulation and cognitive function.
Case Study: Treatment of Psychiatric Disorders
In a clinical setting, the compound has been evaluated for its efficacy in combination therapies for psychiatric disorders. A study demonstrated that patients receiving treatment with this compound alongside standard medications showed improved outcomes compared to those receiving standard therapy alone .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Data: While tramadol’s opioid activity is well-documented , the target compound’s biological targets remain uncharacterized.
- Synthetic Optimization : Low yields in pyrazole-4-amine synthesis (e.g., 17.9% in ) highlight the need for improved catalytic systems or alternative routes.
Q & A
Q. What are the key considerations for designing a synthesis protocol for N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine hydrochloride?
Synthesis protocols should prioritize reagent compatibility, reaction kinetics, and purification efficiency. For example, copper-catalyzed coupling reactions (e.g., using copper(I) bromide) and amine alkylation steps are common in analogous pyrazole derivatives . Solvent choice (e.g., THF or DMSO) impacts solubility and reaction rates, while purification via silica gel chromatography or acid-base extraction ensures product integrity. Low yields (e.g., 17.9% in similar syntheses) may arise from steric hindrance or competing side reactions, necessitating iterative optimization .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
Combine multiple spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl groups) and pyrazole/amine protons (δ 2.5–4.5 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole amines) .
- IR : Detect N-H stretches (~3298 cm⁻¹ for secondary amines) and C-O-C bands (~1250 cm⁻¹ for methoxy groups) .
Cross-validate data with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry .
Q. What purification strategies are effective for isolating this hydrochloride salt?
Use acid-base partitioning: Extract the free base into organic solvents (e.g., dichloromethane), wash with dilute HCl to remove impurities, and precipitate the hydrochloride salt by neutralizing with NaOH . Final purity (>98%) can be achieved via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .
Advanced Research Questions
Q. How can computational methods enhance reaction optimization for this compound?
Implement reaction path search algorithms (e.g., quantum chemical calculations) to model transition states and identify energetically favorable pathways . For example, ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error cycles, particularly for optimizing coupling reactions or minimizing byproducts . Machine learning models trained on analogous pyrazole syntheses can predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response profiling : Test across a wide concentration range to identify non-linear effects.
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C analogs) to quantify target engagement specificity .
- Metabolite screening : LC-MS/MS can detect degradation products or active metabolites that may confound results .
Contradictions may arise from differences in cell lines, assay conditions, or salt form stability (e.g., hydrochloride vs. free base) .
Q. How can structure-activity relationship (SAR) studies guide derivative development?
- Core modifications : Substitute the methoxyphenyl group with halogenated or electron-withdrawing groups to modulate lipophilicity and binding affinity .
- Side chain variation : Replace the propyl group with cyclopropyl or branched alkyl chains to explore steric effects .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to predict interactions with target receptors (e.g., GPCRs or kinases) . Validate hypotheses via in vitro assays measuring IC₅₀ or Ki values .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Plasma proteins or lipids can interfere with LC-MS/MS detection. Mitigate via protein precipitation (e.g., acetonitrile) or solid-phase extraction .
- Salt dissociation : The hydrochloride form may dissociate in solution, requiring pH-controlled mobile phases (e.g., 0.1% formic acid) to stabilize ionization .
- Sensitivity : Lower limits of quantification (LLOQ) <1 ng/mL are achievable using MRM transitions optimized for the molecular ion .
Methodological Resources
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio) with minimal runs .
- Hybrid Reactor Systems : Explore continuous-flow reactors for scalable synthesis, reducing batch-to-batch variability .
- Data Contradiction Frameworks : Apply Bayesian statistics to weigh evidence from conflicting studies and identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
